The compound N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. Quinazoline derivatives have been extensively studied for their inhibitory activity against various kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the signaling pathways associated with cell proliferation and survival. The inhibition of EGFR has been a target for cancer therapy, as overexpression or dysregulation of this receptor is often associated with the development and progression of various cancers.
Although the specific synthesis of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is not described in the provided literature, a closely related compound, N-(3-Ethynylphenyl)-6, 7-bis (2-methoxyethoxy) quinolin-4-amine, was studied for its potential as an EGFR inhibitor. [] Its synthesis likely involves a multistep process starting with a substituted aniline and a quinazoline derivative.
The primary application of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine derivatives is in the field of cancer therapy. These compounds have been identified as potential inhibitors of EGFR tyrosine kinase, which is a well-established target in the treatment of various cancers, including breast and non-small cell lung cancer12. The SAR studies have led to the discovery of compounds with enhanced potency and selectivity, which could be developed into effective anticancer agents12. For instance, the compound 4-(3-bromoanilino)-6,7-diethoxyquinazoline has been identified as one of the most potent inhibitors, with an IC50 of 0.006 nM1. Additionally, some derivatives have shown the ability to induce apoptosis in cancer cells and possess favorable pharmacokinetic properties, such as high blood-brain barrier penetration, making them suitable candidates for anticancer drug development4.
Given the high blood-brain barrier penetration of some quinazoline derivatives, there is potential for their application in the treatment of neurological disorders4. The ability to induce apoptosis selectively in cancer cells suggests that these compounds could be explored for their effects on neurodegenerative diseases where aberrant cell survival contributes to disease progression.
Isoquinoline derivatives, which are structurally related to quinazolines, have been studied for their antiarrhythmic properties5. Although not directly related to N-(3-Bromophenyl)-6-nitroquinazolin-4-amine, these studies highlight the potential for heterocyclic compounds to be used in the treatment of cardiovascular conditions. Further research into the cardiovascular effects of quinazoline derivatives could uncover new therapeutic applications.
Quinazoline derivatives, such as 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), have been shown to be potent inhibitors of EGFR tyrosine kinase activity. These compounds bind competitively at the ATP site of the receptor, leading to the inhibition of its kinase activity1. The structure-activity relationship (SAR) studies indicate that certain substituents on the phenyl and quinazoline rings can significantly enhance inhibitory potency, suggesting that these derivatives may induce conformational changes in the receptor upon binding1. Furthermore, the cytotoxicity of these compounds against cancer cell lines, such as MCF-7 and HeLa cells, has been evaluated, with some derivatives showing significant cytotoxicity and selectivity, particularly against HeLa cells2. The molecular docking models support the hypothesis that these compounds bind effectively to the EGFR, potentially leading to the inhibition of its function2.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: